2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)-
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Overview
Description
2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)- is a complex organic compound that features a pyrazine ring substituted with a morpholine group and a quinoline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: Starting from a suitable precursor, the pyrazine ring is constructed through cyclization reactions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Attachment of the Quinoline Group: The quinoline group is attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinamine, 3-(4-piperidinyl)-5-(5-quinolinyl)-: Similar structure but with a piperidine group instead of a morpholine group.
2-Pyrazinamine, 3-(4-morpholinyl)-5-(6-quinolinyl)-: Similar structure but with a different substitution pattern on the quinoline ring.
Uniqueness
2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
915372-57-5 |
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Molecular Formula |
C17H17N5O |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
3-morpholin-4-yl-5-quinolin-5-ylpyrazin-2-amine |
InChI |
InChI=1S/C17H17N5O/c18-16-17(22-7-9-23-10-8-22)21-15(11-20-16)13-3-1-5-14-12(13)4-2-6-19-14/h1-6,11H,7-10H2,(H2,18,20) |
InChI Key |
KRJASTWFXMNDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CN=C2N)C3=C4C=CC=NC4=CC=C3 |
Origin of Product |
United States |
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